![molecular formula C10H11F3N2O B2959435 2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1211529-26-8](/img/structure/B2959435.png)
2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is a complex organic molecule. It contains a naphthyridine backbone, which is a type of nitrogen-containing heterocycle, and a trifluoroethoxy group, which is a type of ether where one of the hydrogens has been replaced by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthyridine ring and the trifluoroethoxy group. These groups could potentially participate in a variety of interactions, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, ethers can react with strong acids to produce alcohols and alkyl halides . Naphthyridines can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
- Compounds with trifluoroethoxy groups have been synthesized and evaluated for their potential as anti-cancer agents. Studies include in silico analysis and biological assessments to determine their efficacy .
- Similar research has been conducted to assess the anti-diabetic properties of these compounds using both in vitro and in vivo biological models .
- Trifluoroethoxy-containing compounds have been used as intermediates in the synthesis of various derivatives with potential biological activity .
Anti-Cancer Research
Anti-Diabetic Research
Synthesis of Derivatives
Chemical Synthesis
Mechanism of Action
Target of Action
The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide . Flecainide is a class Ic antiarrhythmic agent . It primarily targets the Nav1.5 sodium channel in the heart . This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.
Mode of Action
Flecainide works by blocking the Nav1.5 sodium channel in the heart, slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability" . Given the structural similarity, it’s plausible that “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have a similar mode of action.
Biochemical Pathways
The blockade of Nav1.5 sodium channels by Flecainide affects the action potential of cardiac cells, which in turn influences the electrical conduction pathways within the heart . This can help restore normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .
Pharmacokinetics
Flecainide has a bioavailability of 95% and is 40% protein-bound . The compound is excreted via the kidneys . Given the structural similarity, “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have similar ADME properties.
Result of Action
The result of Flecainide’s action is the restoration of normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .
Action Environment
The action of Flecainide, and likely “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine”, can be influenced by various environmental factors. For instance, certain drug interactions can affect its efficacy and stability . Also, it’s worth noting that the compound’s action may be influenced by the patient’s physiological state, such as kidney function, which can affect drug excretion .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve further testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEXDVMMNWIJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine |
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